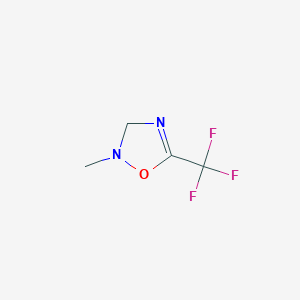
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and carbon atoms. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole typically involves cyclization reactions. One common method is the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with hydrazine to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxadiazole oxides, amine derivatives, and various substituted oxadiazoles .
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes and modulating receptor activity .
Comparación Con Compuestos Similares
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 5-(Trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both a methyl and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .
Propiedades
Número CAS |
921222-57-3 |
|---|---|
Fórmula molecular |
C4H5F3N2O |
Peso molecular |
154.09 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)-3H-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H5F3N2O/c1-9-2-8-3(10-9)4(5,6)7/h2H2,1H3 |
Clave InChI |
XPSLRKZOFVVHSY-UHFFFAOYSA-N |
SMILES canónico |
CN1CN=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)
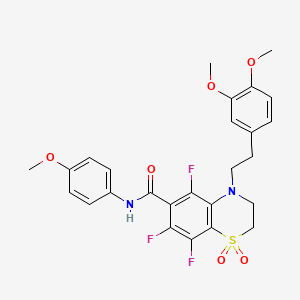

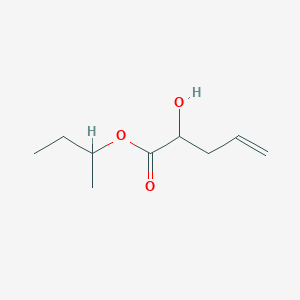
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
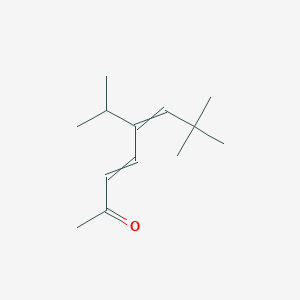
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)


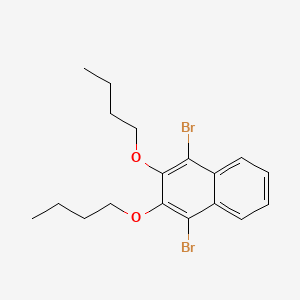
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
